molecular formula C15H14FN5 B6443040 9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 2640819-24-3

9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine

Cat. No. B6443040
CAS RN: 2640819-24-3
M. Wt: 283.30 g/mol
InChI Key: VMPNZFXSYMISPR-UHFFFAOYSA-N
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Description

The compound “9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine” is a purine derivative. Purines are biologically significant molecules found in many classes of compounds, including DNA, RNA, ATP, and caffeine . The cyclopropyl group and the fluorophenyl group attached to the purine ring could potentially alter the properties and biological activity of the base purine structure .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a purine ring system, which is a fused pyrimidine-imidazole ring. Attached to this ring system would be a cyclopropyl group and a fluorophenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives are known to undergo a variety of reactions. These can include nucleophilic substitutions, where various groups can be added or removed from the purine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the purine ring system and the attached cyclopropyl and fluorophenyl groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many purine derivatives act as inhibitors or agonists at purine receptors, which are involved in a wide range of biological processes .

Future Directions

Future research could focus on elucidating the biological activity of this compound and related purine derivatives. This could involve in vitro and in vivo studies to determine the compound’s effects on various biological targets .

properties

IUPAC Name

9-cyclopropyl-N-[(4-fluorophenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c16-11-3-1-10(2-4-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-5-6-12/h1-4,8-9,12H,5-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPNZFXSYMISPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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